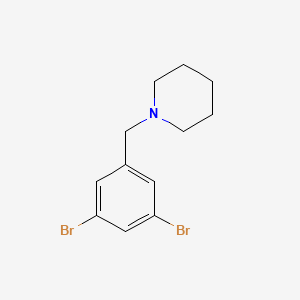

1-(3,5-Dibromo-benzyl)-piperidine

Description

1-(3,5-Dibromo-benzyl)-piperidine is a brominated aromatic piperidine derivative.

Properties

IUPAC Name |

1-[(3,5-dibromophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c13-11-6-10(7-12(14)8-11)9-15-4-2-1-3-5-15/h6-8H,1-5,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTXQIRCQJZAHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromo-benzyl)-piperidine typically involves the reaction of 3,5-dibromo-benzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromo-benzyl)-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols or amines.

Substitution: The bromine atoms in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(3,5-Dibromo-benzyl)-piperidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromo-benzyl)-piperidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to specific sites on the target molecules, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Piperidine Derivatives

Structural and Binding Comparisons

Key structural analogs include 1-(3-phenylbutyl)piperidine (e.g., RC-33 derivatives) and phencyclidine (PCP) derivatives. A summary of their properties is provided below:

*RMSD: Root-mean-square deviation relative to reference compound RC-33 in docking studies .

Key Findings :

- Steric and Hydrophobic Effects : The 1-(3-phenylbutyl)piperidine group in RC-33 analogs demonstrates that larger hydrophobic substituents (e.g., at position 4 of piperidine) improve fit within hydrophobic cavities near helices α4/α5 in S1R . For this compound, the dibromo-benzyl group may enhance hydrophobic interactions but could reduce conformational flexibility compared to phenylbutyl derivatives.

- Binding Orientation: Compounds with RMSD >4 Å (e.g., analogs 37, 62) reorient the piperidine group away from RC-33’s position while retaining salt-bridge interactions with Glu172 .

Pharmacological and Functional Comparisons

- PCP Derivatives : PCP and its analogs (e.g., PCP-OCH3-tetralyl) exhibit analgesic effects via NMDA receptor antagonism. In tail immersion tests, PCP-OCH3-tetralyl showed efficacy comparable to ketamine but with modified pharmacokinetics due to methoxy and tetralyl groups . For this compound, bromine’s electron-withdrawing effects might reduce basicity of the piperidine nitrogen, altering receptor engagement compared to PCP.

- Toxicity and Safety : Piperidine derivatives like 1-(1-phenylcyclohexyl)-4-hydroxypiperidine and 1-(1-phenylcyclohexyl)morpholine were evaluated for acute toxicity and discriminative stimulus properties in chronic spinal dog models . Brominated analogs may face higher metabolic stability but risk bioaccumulation due to halogenated aromatic rings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.